3-(2,4-Dimethylphenyl)-2-methylbenzoic acid

Purity Analytical Chemistry Quality Control

Researchers requiring structurally defined HDAC probes often face inconsistent substitution patterns that compromise target engagement. This compound delivers a precise 2,2',4'-trimethyl-biphenyl-3-carboxylic acid scaffold. • HDAC Inhibition: IC50 = 7.76 µM for selective chemical probe development. • Anticancer Activity: Dose-dependent cytotoxicity-breast cancer (IC50 = 20 µM), colon cancer (IC50 = 15 µM). • Synthesis-Ready: ≥95% purity, white crystalline powder; reliable for esterification/amidation.

Molecular Formula C16H16O2
Molecular Weight 240.302
CAS No. 1261971-09-8
Cat. No. B593827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dimethylphenyl)-2-methylbenzoic acid
CAS1261971-09-8
Synonyms3-(2,4-DiMethylphenyl)-2-Methylbenzoic acid
Molecular FormulaC16H16O2
Molecular Weight240.302
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C)C
InChIInChI=1S/C16H16O2/c1-10-7-8-13(11(2)9-10)14-5-4-6-15(12(14)3)16(17)18/h4-9H,1-3H3,(H,17,18)
InChIKeyNBESNFBLRRAOJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dimethylphenyl)-2-methylbenzoic acid Overview & Safety


3-(2,4-Dimethylphenyl)-2-methylbenzoic acid (CAS 1261971-09-8), also named 2,2',4'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid [1], is a methyl-substituted biphenyl carboxylic acid with the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol [2]. It is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents . Key safety information indicates it is harmful by inhalation, in contact with skin, and if swallowed [3].

1 Structure-activity relationship studies requiring 2,2',4'-trimethyl biphenyl scaffold Substitution pattern is critical for target engagement
2 Cell-based assays investigating HDAC inhibition context Reported assay concentration context supports screening
3 Synthesis of hydrophobic biphenyl intermediates or functional materials Consistent purity supports reproducible synthetic routes

Why Analogs Are Not Interchangeable with 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid


This compound is not a general-purpose benzoic acid derivative. It is distinguished by a specific 2,2',4'-trimethyl substitution pattern on the biphenyl scaffold . Unlike simpler analogs such as 2,4-dimethylbenzoic acid (which lacks the additional methyl on the core ring) or 3-methylbenzoic acid (which lacks the dimethyl-substituted phenyl ring) , its unique arrangement directly influences chemical reactivity, biological target engagement, and physical properties . Simple substitution with a non-identical analog will almost certainly fail to reproduce these specific interactions and functional outcomes in research settings.

Analog mismatch 2,4-Dimethylbenzoic acid or 3-methylbenzoic acid lack the biphenyl scaffold; reactivity and target engagement may not transfer.
SAR disruption Altering the 2,2',4'-trimethyl substitution pattern may shift interaction profiles, limiting direct replacement in SAR programs.
Physicochemical drift Simpler benzoic acid derivatives exhibit different LogP and solubility profiles; biological distribution context may differ.

3-(2,4-Dimethylphenyl)-2-methylbenzoic acid Quantitative Evidence


Comparative Purity Assessment

The purity of commercially available 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid is consistently reported at ≥98% or >95% , meeting or exceeding the baseline purity (>95%) reported for many research-grade small molecule analogs. The purity of the target compound from a verified supplier (≥98%) is quantifiably higher than the minimum 95% purity offered by some other vendors .

Purity assessment
Head-to-head
≥98% vs 95% baseline
Supports procurement consistency review
Reported commercial specification; lot-specific review needed
Purity Analytical Chemistry Quality Control

LogP and Lipophilicity Profile

The compound exhibits a calculated LogP of 3.977 [1]. While direct comparative LogP data for its closest analogs is not available in the public domain, this value places it within the optimal lipophilicity range (LogP 1-4) for balancing permeability and solubility in early drug discovery [2]. This is a distinct physicochemical property that differentiates it from more polar or more lipophilic benzoic acid derivatives.

Lipophilicity profile
Class-level inference
Calculated LogP 3.977
Context for permeability-solubility balance review
ALogP calculated value; comparative analog data unavailable
Lipophilicity Physicochemical Properties Drug Design

Cytotoxicity and HDAC Inhibition Activity

3-(2,4-Dimethylphenyl)-2-methylbenzoic acid has demonstrated dose-dependent cytotoxicity with IC50 values of 20 µM against breast cancer cells and 15 µM against colon cancer cells . Furthermore, a separate enzymatic assay reports HDAC inhibitory activity with an IC50 of 7.76 µM [1]. While direct comparative data for closely related analogs is not available, these quantitative benchmarks establish the compound's baseline biological activity in specific assays.

Cell-model response
Cross-study comparable
Breast cancer IC50 20 µM; Colon cancer IC50 15 µM
Supports cytotoxicity endpoint review context
Cell viability assay; baseline for screening comparison
Cytotoxicity HDAC Inhibition Anticancer

Substitution Pattern and Reactivity Impact

The compound's specific 2,2',4'-trimethyl substitution pattern on the biphenyl scaffold is cited as a key differentiator from simpler analogs such as 2,4-dimethylbenzoic acid and 3-methylbenzoic acid . This arrangement is predicted to influence both chemical reactivity and interactions with biological targets, potentially enabling distinct applications in materials science or as a synthetic intermediate . The presence of three methyl groups contributes to its hydrophobic nature and influences its solubility profile .

HDAC inhibition context
Cross-study comparable
IC50 7.76 µM
Supports target-engagement assay interpretation
Enzymatic assay; direct analog comparison not reported
Structure-Activity Relationship Chemical Synthesis Reactivity

3-(2,4-Dimethylphenyl)-2-methylbenzoic acid Application Scenarios


HDAC Inhibition Probe Development

Given its reported HDAC inhibitory activity (IC50 = 7.76 µM) [1], 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid is a suitable starting point for developing chemical probes to study histone deacetylase function in cellular models. Its unique substitution pattern may confer selectivity advantages over other non-specific HDAC inhibitors.

Oncology Cytotoxicity Screening

The compound demonstrates clear, dose-dependent cytotoxicity against breast (IC50 = 20 µM) and colon (IC50 = 15 µM) cancer cell lines . This provides a quantitative benchmark for researchers using it as a reference compound in cell viability assays or as a scaffold for further optimization in anticancer drug discovery programs.

Synthetic Building Block for Functional Materials

The compound's high purity (≥98%) and specific substitution pattern, which influences its hydrophobic nature and potential for esterification/amidation , make it a reliable building block for the synthesis of novel biphenyl-based materials or advanced organic intermediates. Its defined structure ensures reproducibility in complex synthetic routes.

Application
Selection Property
Validation Focus
HDAC inhibition probe studies
Target-engagement assay context
HDAC enzymatic and cell-based assay review
Cancer cell-model screening
Cell-model endpoint review
Cytotoxicity and cell-viability endpoint interpretation
Synthesis of biphenyl intermediates
Defined substitution pattern
Reproducibility in esterification/amidation routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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